Ramoplanin Retains Full Potency Against Vancomycin-Resistant Enterococci (VRE) with MIC₉₀ of ≤0.5 µg/mL
Ramoplanin demonstrates potent in vitro activity against vancomycin-resistant Enterococcus faecium and E. faecalis, with an MIC₉₀ of ≤0.5 µg/mL, whereas vancomycin MICs for these strains exceed 64 µg/mL [1][2]. In a European survey of 1,314 clinical enterococcal isolates, all 38 VRE strains (35 VanA, 3 VanB) remained susceptible to ramoplanin at MIC ≤0.5 µg/mL [3]. This contrasts sharply with cross-resistance observed between vancomycin and teicoplanin (correlation coefficients 0.881–0.978) [4].
| Evidence Dimension | In vitro susceptibility of vancomycin-resistant enterococci |
|---|---|
| Target Compound Data | MIC₉₀ ≤0.5 µg/mL |
| Comparator Or Baseline | Vancomycin: MIC ≥64 µg/mL; Teicoplanin: cross-resistant (MIC correlation 0.881-0.978) |
| Quantified Difference | ≥128-fold lower MIC for ramoplanin versus vancomycin; no cross-resistance |
| Conditions | Broth microdilution, CLSI standards; clinical VRE isolates (VanA/VanB) |
Why This Matters
Procurement of ramoplanin is essential for research or clinical applications targeting VRE colonization/infection, as vancomycin and teicoplanin are ineffective.
- [1] Collins LA, Eliopoulos GM, Wennersten CB, Ferraro MJ, Moellering RC Jr. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms. Antimicrob Agents Chemother. 1993;37(6):1364-1366. View Source
- [2] Johnson CC, Taylor S, Pitsakis P, May P, Levison ME. Bactericidal activity of ramoplanin against antibiotic-resistant enterococci. Antimicrob Agents Chemother. 1992;36(10):2342-2345. View Source
- [3] Goossens H, Jabes D, Rossi R, Lammens C, Privitera G, Courvalin P. European survey of vancomycin-resistant enterococci in at-risk hospital wards and in vitro susceptibility testing of ramoplanin against these isolates. J Antimicrob Chemother. 2003;51 Suppl 3:iii5-12. View Source
- [4] Sahm DF, Boonlayangoor S, Iwen PC, Baade JL, Woods GL. In vitro activity of 43 antimicrobial agents tested against ampicillin-resistant enterococci and Gram-positive species resistant to vancomycin. Diagn Microbiol Infect Dis. 2002;44(2):195-200. View Source
